molecular formula C14H14O4 B11864704 5-(4-Isopropoxyphenyl)furan-2-carboxylic acid

5-(4-Isopropoxyphenyl)furan-2-carboxylic acid

Cat. No.: B11864704
M. Wt: 246.26 g/mol
InChI Key: HVZVFJCGSZXLES-UHFFFAOYSA-N
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Description

5-(4-Isopropoxyphenyl)furan-2-carboxylic acid is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a carboxylic acid group at the 2-position and a 4-isopropoxyphenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Isopropoxyphenyl)furan-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-isopropoxybenzaldehyde and furan-2-carboxylic acid.

    Condensation Reaction: The 4-isopropoxybenzaldehyde undergoes a condensation reaction with furan-2-carboxylic acid in the presence of a suitable catalyst, such as piperidine, to form the desired product.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(4-Isopropoxyphenyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The furan ring and phenyl group can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols or aldehydes, and substituted furan or phenyl derivatives.

Mechanism of Action

The mechanism of action of 5-(4-Isopropoxyphenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: A simpler analog without the phenyl substitution.

    5-Phenylfuran-2-carboxylic acid: Similar structure but lacks the isopropoxy group.

    5-(4-Methoxyphenyl)furan-2-carboxylic acid: Similar structure with a methoxy group instead of an isopropoxy group.

Uniqueness

5-(4-Isopropoxyphenyl)furan-2-carboxylic acid is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This substitution can enhance its lipophilicity, potentially improving its interaction with biological membranes and targets .

Properties

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

5-(4-propan-2-yloxyphenyl)furan-2-carboxylic acid

InChI

InChI=1S/C14H14O4/c1-9(2)17-11-5-3-10(4-6-11)12-7-8-13(18-12)14(15)16/h3-9H,1-2H3,(H,15,16)

InChI Key

HVZVFJCGSZXLES-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=CC=C(O2)C(=O)O

Origin of Product

United States

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